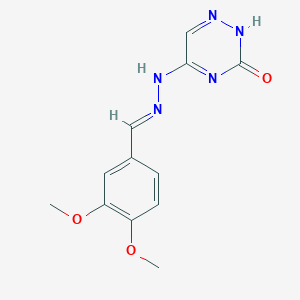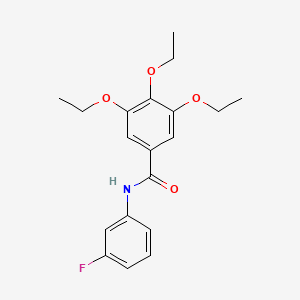![molecular formula C14H12Cl2N2O B5711777 N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
N-[bis(4-chlorophenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(4-chlorophenyl)methyl]urea, also known as BCMU, is a chemical compound that has been extensively studied for its potential use in scientific research. BCMU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
N-[bis(4-chlorophenyl)methyl]ureas act as potent inhibitors of PKC by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, thereby disrupting the signaling pathways involved in various cellular processes. PKC is involved in many signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. Thus, the inhibition of PKC by N-[bis(4-chlorophenyl)methyl]ureas can lead to the inhibition of these processes, making N-[bis(4-chlorophenyl)methyl]ureas a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[bis(4-chlorophenyl)methyl]ureas have been shown to have various biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to regulate glucose metabolism and insulin secretion, making them potential therapeutic agents for the treatment of diabetes.
实验室实验的优点和局限性
N-[bis(4-chlorophenyl)methyl]ureas have several advantages for lab experiments. They are potent inhibitors of PKC, making them useful tools for studying the role of PKC in various cellular processes. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been shown to be selective inhibitors of specific isoforms of PKC, making them useful for studying the specific functions of individual isoforms. However, N-[bis(4-chlorophenyl)methyl]ureas also have several limitations for lab experiments. They are toxic to cells at high concentrations, making it difficult to use them in vivo. Additionally, N-[bis(4-chlorophenyl)methyl]ureas are not specific inhibitors of PKC and can inhibit other kinases, making it difficult to attribute the observed effects solely to PKC inhibition.
未来方向
There are several future directions for the study of N-[bis(4-chlorophenyl)methyl]ureas. One direction is the development of more selective inhibitors of specific isoforms of PKC. This would allow for the study of the specific functions of individual isoforms and potentially lead to the development of more specific therapeutic agents. Another direction is the study of the effects of N-[bis(4-chlorophenyl)methyl]ureas on other signaling pathways involved in cancer and other diseases. This would provide a more comprehensive understanding of the potential therapeutic applications of N-[bis(4-chlorophenyl)methyl]ureas. Finally, the development of N-[bis(4-chlorophenyl)methyl]ureas with improved pharmacokinetic properties would allow for their use in vivo and potentially lead to the development of novel therapeutic agents for the treatment of cancer, diabetes, and other diseases.
合成方法
The synthesis of N-[bis(4-chlorophenyl)methyl]urea involves the reaction of 4-chlorobenzyl chloride with urea in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the urea molecule. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, such as NMR and IR.
科学研究应用
N-[bis(4-chlorophenyl)methyl]ureas have been extensively studied for their potential use in scientific research. They have been used as a tool to study the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis. N-[bis(4-chlorophenyl)methyl]ureas have also been used to investigate the signaling pathways involved in cancer and other diseases. Additionally, N-[bis(4-chlorophenyl)methyl]ureas have been used as a potential therapeutic agent for the treatment of cancer, diabetes, and other diseases.
属性
IUPAC Name |
bis(4-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORUPQJHFVSDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5539305 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5711697.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)


